molecular formula C13H22N2O2 B2773282 N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)pivalamide CAS No. 1790203-96-1

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)pivalamide

Cat. No. B2773282
M. Wt: 238.331
InChI Key: QCTIBXAOTSXQTP-UHFFFAOYSA-N
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Description

“N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)pivalamide” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic heterocycle, like the related compound pyrrolidine . Pyrrole is a basic molecule that constitutes a wide variety of natural products, including certain enzymes and hemoglobin .


Synthesis Analysis

The synthesis of pyrrole derivatives has been a subject of interest in medicinal chemistry due to their diverse biological activities . The Paal-Knorr Pyrrole Synthesis is a common method for synthesizing pyrroles . This method involves the condensation of primary amines with 1,4-diketones . Other methods include the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .


Chemical Reactions Analysis

Pyrrole and its derivatives are involved in a variety of chemical reactions. For instance, N-substituted pyrroles can be synthesized via the Michael addition of pyrrole with electrophilic olefins . Furthermore, N-acylpyrroles can be synthesized via olefin ring-closing metathesis of diallylamines followed by in situ oxidative aromatization .

Scientific Research Applications

Molecular Structure and Synthesis

  • The molecular structure of related compounds, such as those containing pivalamide, pyridin, and hydroxy-methylphenyl moieties, demonstrates significant interest in understanding the conformational and chemical properties of these molecules. For instance, Atalay et al. (2016) detailed the structure of a compound with similar moieties, highlighting the intramolecular hydrogen bond stabilization and the molecular conformation influenced by these bonds (Atalay, Gerçeker, Esercİ, & Ağar, 2016).

Therapeutic Applications

  • The investigation of anti-inflammatory activity through the synthesis of ibuprofen analogs incorporates pyrrolidine among other active hydrogen-containing compounds, showing potent anti-inflammatory activity in certain derivatives (Rajasekaran, Sivakumar, & Jayakar, 1999). This study suggests the potential for developing new therapeutic agents based on modifications of known anti-inflammatory drugs (Rajasekaran, Sivakumar, & Jayakar, 1999).

Gene Silencing and Disease Treatment

  • Pyrrole-imidazole (PI) polyamides, featuring pyrrolidine structures, have been explored for their ability to inhibit gene transcription, offering a novel approach for treating diseases like renal diseases by silencing specific genes involved in disease progression. Matsuda et al. (2011) demonstrated that targeted PI polyamides could significantly reduce disease markers in a model of hypertensive nephrosclerosis, suggesting a potential application in gene therapy (Matsuda et al., 2011).

Chemical Reactivity and Modification

  • Research into the control of lithiation sites on derivatives such as N-(pyridin-3-ylmethyl)pivalamide shows the nuanced control over chemical reactivity that can be achieved, impacting the synthesis of complex molecules. Smith et al. (2013) explored the lithiation reactions offering insights into regioselective synthesis methods that can be applied to various chemical synthesis challenges (Smith, El‐Hiti, Alshammari, & Fekri, 2013).

Future Directions

Given the diverse biological activities of pyrrole derivatives, future research could focus on exploring this scaffold to its maximum potential against several diseases or disorders . This could involve the design and synthesis of new pyrrole derivatives, as well as the investigation of their physicochemical interactions, bioactivities, and potential applications in medicine .

properties

IUPAC Name

N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c1-13(2,3)12(17)14-8-7-11(16)10-6-5-9-15(10)4/h5-6,9,11,16H,7-8H2,1-4H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTIBXAOTSXQTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCCC(C1=CC=CN1C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)pivalamide

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